molecular formula C10H11NO B1266415 5-Phenylpyrrolidin-2-one CAS No. 22050-10-8

5-Phenylpyrrolidin-2-one

Cat. No. B1266415
CAS RN: 22050-10-8
M. Wt: 161.2 g/mol
InChI Key: TVESJBDGOZUZRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Phenylpyrrolidin-2-one and related compounds involves multiple strategies, including the double reduction of cyclic sulfonamides and the use of N-Vinylpyrrolidin-2-One as a carbanion equivalent. These methods offer efficient pathways to construct the pyrrolidinone structure with the phenyl group attached, providing valuable insights into the synthetic accessibility of this compound (Evans, 2007) (Sorgi et al., 2003).

Molecular Structure Analysis

Spectroscopic analysis and computational studies play a crucial role in understanding the molecular structure of 5-Phenylpyrrolidin-2-one. Techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations have been employed to elucidate the structural and electronic properties of this compound, providing valuable information on its conformation and stability (Devi et al., 2018).

Chemical Reactions and Properties

5-Phenylpyrrolidin-2-one undergoes various chemical reactions, highlighting its reactivity and potential as a building block in organic synthesis. These reactions include transformations under specific conditions, such as the influence of substituents on reaction kinetics and mechanisms, offering insights into the compound's chemical behavior (Hanusek et al., 2004).

Physical Properties Analysis

The physical properties of 5-Phenylpyrrolidin-2-one, including its crystalline structure and spectroscopic characteristics, are crucial for its identification and application in various fields. Studies have shown that the compound forms specific crystalline arrangements and exhibits characteristic spectroscopic patterns, contributing to our understanding of its physical attributes (Figueira et al., 2015).

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine, the core structure of 5-Phenylpyrrolidin-2-one, is widely used by medicinal chemists to develop compounds for the treatment of human diseases .
    • The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
    • Bioactive molecules with target selectivity are characterized by the pyrrolidine ring and its derivatives .
  • Antitumor and Antimicrobial Applications

    • A microwave-assisted, chemoselective synthesis of the novel antitumor and antimicrobial (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one has been achieved .
    • The products are obtained in significant purity, yield, and eco-friendly reaction conditions .
    • The structural formula of the products is confirmed by their spectroscopic characterizations .
    • A mechanism is proposed in which an intramolecular nucleophilic attack takes place on the carbonyl carbon by the lone pair of electrons on the nitrogen atom, leading to ring closure with proton transfer to oxygen forming the hydroxyl group .

Safety And Hazards

The safety information for 5-Phenylpyrrolidin-2-one can be found in its Material Safety Data Sheet (MSDS)1. However, the specific hazards are not mentioned in the search results.


Future Directions

While the specific future directions for 5-Phenylpyrrolidin-2-one are not mentioned in the search results, it’s worth noting that pyrrolidin-2-ones and their derivatives are of great interest in drug discovery due to their significant biological activity3. This suggests that there may be potential for further research and development in this area.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

5-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVESJBDGOZUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312863
Record name 5-Phenyl-2-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpyrrolidin-2-one

CAS RN

22050-10-8
Record name 5-Phenyl-2-pyrrolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 5-phenyl-
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Record name 22050-10-8
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Record name 5-Phenyl-2-pyrrolidinone
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Record name 5-Phenylpyrrolidin-2-one
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Synthesis routes and methods

Procedure details

At 0° C., 6.45 g of γ-ethoxy-γ-butyrolactam and 50 ml of concentrated sulphuric acid were charged initially, and 18.8 ml of benzene were added. After thawing, the mixture was stirred at room temperature for 4 days. For work-up, the mixture was poured onto ice, extracted three times with ethyl acetate and the combined extracts were washed once with water and once with saturated aqueous sodium chloride solution, dried and evaporated. 8.1 g (100% of theory) of γ-phenyl-γ-butyrolactam were obtained.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
EM Azmy, BM Awad, HA Hefni, HA Saad… - Journal of Applied …, 2021 - Springer
… A microwave-assisted, chemoselective synthesis of novel antitumor and antimicrobial (3E)-5-hydroxy-1-isopropyl-3[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one has been …
Number of citations: 2 link.springer.com
EA Mohamed Azmy, BM Awad, HA Hefni… - Journal of Scientific …, 2018 - jsrs.journals.ekb.eg
… A microwave-assisted, chemoselective synthesis of the novel antitumor and antimicrobial (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one has …
Number of citations: 2 jsrs.journals.ekb.eg
P Camps, T Gomez, D Munoz-Torrero… - The Journal of …, 2008 - ACS Publications
… be (5S)-5-phenylpyrrolidin-2-one. Consequently, the oily … -3-hydroxy-1-methyl-5-phenylpyrrolidin-2-one, (+)-35, together … cis-3-hydroxy-1-methyl-5-phenylpyrrolidin-2-one, (−)-34, which …
Number of citations: 22 pubs.acs.org
TB Bisol, AJ Bortoluzzi, MM Sa - The Journal of Organic Chemistry, 2011 - ACS Publications
… The method was also extended to an asymmetric synthesis of (4R,5S)-4-hydroxy-5-phenylpyrrolidin-2-one from a chiral epoxide acetate. The main features of this versatile synthesis of …
Number of citations: 43 pubs.acs.org
D Roberto, H Alper - Journal of the American Chemical Society, 1989 - ACS Publications
Pyrrolidinones can be synthesized in high yields and regioselectivity by the cobalt carbonyl catalyzed carbonylation of azetidines. For 2-substituted azetidines (alkyl, aryl, CH2OH, …
Number of citations: 84 pubs.acs.org
Y Kumar, Y Jaiswal, A Kumar - Organic letters, 2018 - ACS Publications
… Reaction with DIBAL-H at −78 C for 2 h gave 5-phenylpyrrolidin-2-one 6d in 84% yield, … the corresponding 3-iodo-5-phenylpyrrolidin-2-one 6e was isolated in 70% yield (entry 6e). …
Number of citations: 38 pubs.acs.org
PL Southwick, JA Fitzgerald, R Madhav… - The Journal of Organic …, 1969 - ACS Publications
… The product was shown to be the enol ether rather than the isomeric keto nitronic ester by sodium borohydride reduction to 3-methoxy4-nitro-5-phenylpyrrolidin-2-one (10) followed by …
Number of citations: 10 pubs.acs.org
E Cereda, A Ezhaya, E Bellora, GB Schiavi… - European journal of …, 1994 - Elsevier
A series of new 3-tropanol and 3-quinuclidinol esters of phenyl-substituted pyrrolidin-, piperidin- and azepin-2-oxocarboxylic acid were synthesized and tested for antimuscarinic activity…
Number of citations: 3 www.sciencedirect.com
T Hasegawa, H Aoyama, Y Omote - Journal of the Chemical Society …, 1979 - pubs.rsc.org
… naphthyl-c , 5-phenylpyrrolidin-2-one (2f) (30%) and 1benzyl-4-hydroxy-r, 3-methyl-t ,4-naphthyl-t , 5-phenylpyrrolidin-2-one (2f') (20%). The yields were determined on the basis of the …
Number of citations: 14 pubs.rsc.org
R Hazard, A Tallec, R Tardivel, JJ Bourguignon… - Electrochimica …, 1990 - Elsevier
Controlled potential electroreduction of three pyridazin-3-ones has been investigated in protic medium. Whatever the acidity, the first reduction always takes place at the 4,5-double bond…
Number of citations: 4 www.sciencedirect.com

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